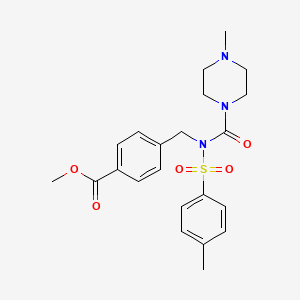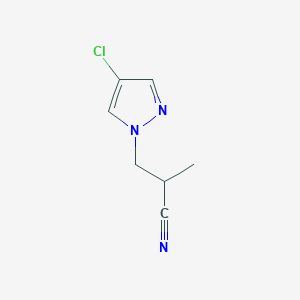
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is a chemical compound with the molecular formula C6H6ClN3 and a molecular weight of 155.58 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a propyl group (a three-carbon chain) with a nitrile group at the end .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound would include its molecular weight, solubility, melting point, boiling point, and density . Unfortunately, specific values for these properties were not available in the sources I found.Applications De Recherche Scientifique
Chemical Inhibitors and Cytochrome P450 Isoforms
The research emphasizes the significance of understanding the metabolism of small-molecule drugs by hepatic Cytochrome P450 (CYP) enzymes to predict potential drug-drug interactions. It discusses the importance of using potent and selective chemical inhibitors to study the involvement of specific CYP isoforms in drug metabolism. The selectivity of these inhibitors is crucial for deciphering the contributions of various CYP isoforms, and the paper provides a comprehensive review of the most selective inhibitors available for major human hepatic CYP isoforms (Khojasteh et al., 2011).
Synthesis and Applications of Pyrazole Heterocycles
This study highlights the role of pyrazole moiety in various biologically active compounds and its significance in medicinal chemistry. It addresses the widespread biological activities of pyrazole derivatives, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV activities. The review also focuses on the synthesis methods and the use of pyrazoles as synthons in organic synthesis, pointing out the recent success of pyrazole COX-2 inhibitors and underlining the importance of these heterocycles in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Synthesis and Chemistry of Hexasubstituted Pyrazolines
The paper reviews the synthesis and chemistry of hexasubstituted pyrazolines, exploring the development of synthetic routes for pentasubstituted 2H-pyrazoles and their derivatives. It discusses the thermolysis of pyrazolines and the synthesis of hexasubstituted cyclopropanes, the autoxidation of pentasubstituted 2H-pyrazoles, and the reaction of tosyl chloride with pentasubstituted 2H-pyrazoles. The study presents unique synthetic methods and the chemical reactivity of these compounds (Baumstark et al., 2013).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile would be determined by its physical and chemical properties, as well as how it is handled and used. Safety data sheets (SDS) provide information on potential hazards, handling precautions, and emergency procedures .
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chloropyrazol-1-yl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-6(2-9)4-11-5-7(8)3-10-11/h3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQPQUNNHAQHDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide](/img/structure/B2470546.png)
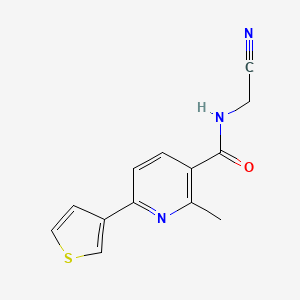
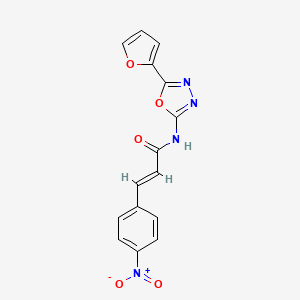
![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2470554.png)
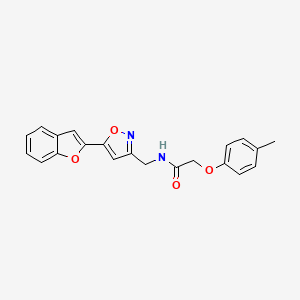
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(prop-2-en-1-ylamino)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2470557.png)
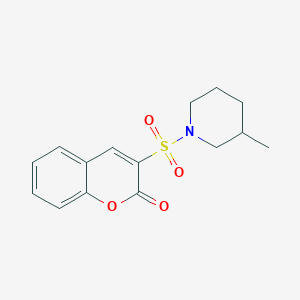

![2-[(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2470560.png)
![3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2470561.png)

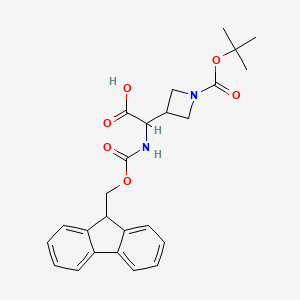
![2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide](/img/structure/B2470567.png)
